1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
CAS No.: 2098136-69-5
Cat. No.: VC3112681
Molecular Formula: C8H12F3N3
Molecular Weight: 207.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098136-69-5 |
---|---|
Molecular Formula | C8H12F3N3 |
Molecular Weight | 207.2 g/mol |
IUPAC Name | 1-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine |
Standard InChI | InChI=1S/C8H12F3N3/c1-3-14-5-6(4-12-2)7(13-14)8(9,10)11/h5,12H,3-4H2,1-2H3 |
Standard InChI Key | GUWOBEJNBCFKPW-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)C(F)(F)F)CNC |
Canonical SMILES | CCN1C=C(C(=N1)C(F)(F)F)CNC |
Introduction
Chemical Identity and Structure
Basic Information
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is characterized by the following identifiers and properties:
Property | Value |
---|---|
CAS Number | 2098136-69-5 |
Molecular Formula | C8H12F3N3 |
Molecular Weight | 207.2 g/mol |
IUPAC Name | 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine |
InChI Key | Not specified in available data |
The compound's identity is confirmed through various sources, including chemical databases and product catalogs . As a pyrazole derivative, it features a distinctive heterocyclic core with specific substitution patterns that determine its chemical and potentially biological properties.
Structural Features
The compound possesses several key structural elements that define its chemical identity and reactivity:
Structural Feature | Description | Functional Significance |
---|---|---|
Pyrazole core | Five-membered heterocyclic ring with two adjacent nitrogen atoms | Provides rigid scaffold and specific spatial arrangement of substituents |
1-Ethyl substitution | Ethyl group attached to N1 position of pyrazole | Modifies electronic properties and lipophilicity of the heterocycle |
3-Trifluoromethyl group | CF3 group at C3 position | Enhances lipophilicity, metabolic stability, and potentially influences binding affinity to biological targets |
4-Methylaminomethyl | CH2-NH-CH3 group at C4 position | Provides hydrogen bond donor/acceptor capabilities and introduces basic functionality |
This structural arrangement creates a molecule with multiple functional domains that can potentially interact with various biological targets and participate in diverse chemical transformations.
Physical and Chemical Properties
Physical Properties
The available literature provides limited specific physical property data for 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine. According to commercial product listings, physical properties such as appearance, melting point, boiling point, and solubility are frequently listed as "No Data Available" .
Property | Predicted Value/Characteristic | Basis for Prediction |
---|---|---|
Physical State | Solid at room temperature | Typical for compounds with similar molecular weight and structure |
Solubility | Soluble in organic solvents (DMSO, methanol, dichloromethane); limited water solubility | Based on presence of both polar and non-polar groups |
Log P | ~2.0-2.5 | Estimated from trifluoromethyl and ethyl groups balanced by basic amine |
pKa | ~8-9 for the secondary amine | Typical range for aliphatic secondary amines |
Chemical Stability
The compound contains a trifluoromethyl group, which generally confers enhanced stability compared to non-fluorinated analogs. The chemical literature regarding related compounds suggests that pyrazoles with trifluoromethyl substituents tend to exhibit good thermal stability and resistance to oxidative degradation . The secondary amine functionality may be susceptible to oxidation under harsh conditions but is generally stable under normal storage and handling conditions.
Synthetic Considerations
The synthesis of this compound would need to address several challenges:
-
Regioselectivity during pyrazole formation and subsequent alkylation
-
Control of reaction conditions to prevent over-alkylation of the amine
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Purification to obtain the desired product in high purity
These considerations are consistent with general synthetic approaches for heterocyclic compounds containing trifluoromethyl groups, as noted in related research on trifluoromethylated pyrazoles .
Chemical Reactivity
Reactive Centers
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine contains several reactive centers that determine its chemical behavior:
Reactive Center | Type of Reactivity | Potential Reactions |
---|---|---|
Secondary amine | Nucleophilic | Alkylation, acylation, reductive amination |
Pyrazole N2 | Weakly basic | Metal coordination, hydrogen bonding |
Pyrazole C4-C5 | Aromatic | Limited electrophilic aromatic substitution |
Benzylic-type position | C-H activation | Potential for oxidation or functionalization |
Biological Activity and Applications
Structure-Activity Relationship Analysis
A comparative analysis of this compound with structurally related molecules provides insights into potential structure-activity relationships:
This comparison suggests that modifications to the basic scaffold can significantly influence the biological profile of these compounds, with potential implications for medicinal chemistry and agrochemical applications.
Spectroscopic Characterization
Predicted 1H NMR Features
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Pattern |
---|---|---|---|---|
Pyrazole C5-H | 7.5-8.0 | Singlet | 1H | - |
-CH2-NH- | 3.7-4.0 | Singlet or doublet | 2H | May show coupling to NH |
-N-CH2-CH3 | 4.0-4.2 | Quartet | 2H | Coupled to terminal methyl |
-NH-CH3 | 2.4-2.6 | Singlet | 3H | May show broadening due to exchange |
-N-CH2-CH3 | 1.4-1.5 | Triplet | 3H | Coupled to adjacent methylene |
-NH- | 1.0-2.0 | Broad singlet | 1H | May be broad due to exchange |
Predicted 13C NMR Features
Carbon Type | Expected Chemical Shift (ppm) | Splitting Pattern |
---|---|---|
Pyrazole C3 | 135-140 | Quartet (J ≈ 35-40 Hz) due to CF3 coupling |
Pyrazole C5 | 130-135 | Singlet |
Pyrazole C4 | 115-120 | Singlet |
CF3 group | 120-125 | Quartet (J ≈ 270 Hz) |
-CH2-NH- | 45-50 | Singlet |
-N-CH2-CH3 | 43-45 | Singlet |
-NH-CH3 | 30-35 | Singlet |
-N-CH2-CH3 | 14-16 | Singlet |
Predicted 19F NMR Features
A 19F NMR spectrum would be expected to show a singlet at approximately -60 to -65 ppm, characteristic of a trifluoromethyl group attached to a pyrazole ring.
Mass Spectrometry
Based on its molecular structure, the following mass spectrometric features would be expected:
m/z | Fragment | Description |
---|---|---|
207 | [M]+ | Molecular ion |
192 | [M-CH3]+ | Loss of methyl group |
178 | [M-C2H5]+ | Loss of ethyl group |
162 | [M-NH-CH3]+ | Loss of methylamine |
138 | [C5HF3N2]+ | Pyrazole core with trifluoromethyl group |
Such fragmentation patterns would be consistent with the structural features of the compound and could be used for identification and confirmation of its structure .
Research Trends and Future Directions
Future Research Opportunities
Several promising research directions for this compound and related derivatives include:
Research Direction | Potential Focus | Rationale |
---|---|---|
Medicinal Chemistry | Structure-activity relationship studies | Explore the effect of structural modifications on biological activity |
Synthetic Methodology | Development of efficient synthetic routes | Improve accessibility for further derivatization |
Biological Evaluation | Screening against various targets | Identify potential therapeutic applications |
Material Science | Exploration of fluorinated heterocycles in materials | Leverage unique properties of trifluoromethyl group |
Challenges and Considerations
Future research involving this compound should address several challenges:
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Comprehensive Characterization: More detailed physical, chemical, and spectroscopic characterization would enhance understanding of its properties.
-
Biological Activity Profiling: Systematic evaluation against various biological targets would help identify potential applications.
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Structure Optimization: If promising activity is identified, structural modifications could enhance potency, selectivity, and pharmacokinetic properties.
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Scale-up Synthesis: Development of efficient, scalable synthetic routes would facilitate further research and potential applications.
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